(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₁O₁₀P₃. It is known for its high density (2.242 g/cm³) and boiling point (889°C at 760 mmHg) . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid typically involves the reaction of acrylic acid with phosphorous acid under controlled conditions . The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Chemischer Reaktionen
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of hydroxyphosphonic acids.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming different phosphonic acid esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are various phosphonic acid derivatives, which have significant applications in different fields.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chelating agent and in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and metabolic pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in treatments involving bone resorption and osteoporosis.
Wirkmechanismus
The mechanism by which (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid exerts its effects involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both are chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar in function, but this compound is more effective in preventing scale formation.
Aminotris(methylenephosphonic acid): Both are used in water treatment, but this compound has a broader range of applications.
Eigenschaften
CAS-Nummer |
51556-88-8 |
---|---|
Molekularformel |
C3H11O10P3 |
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
(1-hydroxy-3,3-diphosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
GCDCNBJTVDTVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.